molecular formula C13H22N4O2 B11729493 tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11729493
M. Wt: 266.34 g/mol
InChI Key: VFRROHGUYIZJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring

Preparation Methods

The synthesis of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with H₂O₂ and NaOH can lead to the formation of carboxamides .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound that belongs to a class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O2C_{13}H_{22}N_{4}O_{2}, with a molecular weight of approximately 266.34 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a pyrazole ring substituted with an amino group and a cyclopentyl group. This unique combination enhances its selectivity for certain biological targets, particularly kinases involved in cancer pathways.

The compound has shown promising activity as an inhibitor of various kinases, which are critical in cancer signaling pathways. Specifically, it targets the epidermal growth factor receptor (EGFR) and its mutations associated with resistance to conventional therapies, such as the T790M mutation. Additionally, it may exhibit anti-inflammatory properties by acting on toll-like receptors (TLRs), indicating its potential utility in treating immune disorders.

Anti-Cancer Properties

Research has indicated that this compound exhibits significant anti-cancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines through the following mechanisms:

  • EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that leads to tumor growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17. This is particularly relevant for conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Inhibition of Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
  • Cytokine Release Assays : In vitro assays showed that the compound effectively reduced IL-17 and TNFα levels in LPS-treated macrophages, indicating strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl N-(1H-pyrazol-4-yl)carbamateStructureKinase inhibitor
Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructureAnti-inflammatory
Tert-butyl (3-amino-1-cyclopentyl)-carbamateStructurePotential anti-cancer

The unique structural features of this compound enhance its selectivity for specific kinases while minimizing off-target effects compared to other similar compounds.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-cyclopentylpyrazol-3-yl)carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-11-10(14)8-17(16-11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,15,16,18)

InChI Key

VFRROHGUYIZJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.